molecular formula C17H16ClN2NaO6S2 B12762243 Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate CAS No. 94138-71-3

Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate

Cat. No.: B12762243
CAS No.: 94138-71-3
M. Wt: 466.9 g/mol
InChI Key: SCHJOQNFJJUICL-UHFFFAOYSA-M
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Description

Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate is a complex organic compound that features a sulphonyl group, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate can undergo various chemical reactions, including:

    Oxidation: The sulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Catalytic hydrogenation or metal hydrides can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate involves its interaction with specific molecular targets. The sulphonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to receptors or other biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-((4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate is unique due to its combination of a pyrazole ring, chlorophenyl group, and sulphonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

94138-71-3

Molecular Formula

C17H16ClN2NaO6S2

Molecular Weight

466.9 g/mol

IUPAC Name

sodium;2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl sulfate

InChI

InChI=1S/C17H17ClN2O6S2.Na/c18-14-3-1-13(2-4-14)17-9-10-20(19-17)15-5-7-16(8-6-15)27(21,22)12-11-26-28(23,24)25;/h1-8H,9-12H2,(H,23,24,25);/q;+1/p-1

InChI Key

SCHJOQNFJJUICL-UHFFFAOYSA-M

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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